molecular formula C20H27N3O4S B2481038 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034501-75-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

カタログ番号: B2481038
CAS番号: 2034501-75-0
分子量: 405.51
InChIキー: UTJKXLGXXFVIPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuropharmacology and Receptor Antagonism

Research has delved into the synthesis and evaluation of novel compounds, including structures similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide, as selective neuropeptide Y Y1 receptor antagonists. These efforts aim to develop anti-obesity drugs by modulating neuropeptide receptors, highlighting the compound's potential in addressing obesity through neuropharmacological pathways (Zarrinmayeh et al., 1998).

Molecular Interactions and Receptor Studies

The molecular interaction studies of antagonist compounds with specific receptors, such as the CB1 cannabinoid receptor, have utilized structures akin to the compound . These studies provide insights into the conformational dynamics and binding interactions of ligands with receptors, contributing to the understanding of receptor-ligand specificity and the development of receptor-targeted therapies (Shim et al., 2002).

Radioligand Development for Imaging

Compounds with structural similarities have been evaluated as potential radioligands for imaging studies, specifically targeting brain receptors such as dopamine D4 receptors. The development and evaluation of these radioligands involve understanding their binding affinities, selectivities, and in vivo behaviors, which are crucial for their application in positron emission tomography (PET) imaging and the study of neurological disorders (Kügler et al., 2011).

Cognitive Enhancement and Psychiatric Disorders

Research into selective serotonin 1A receptor antagonists, including compounds related to this compound, has shown promise in enhancing the stimulated release of neurotransmitters such as glutamate and acetylcholine in the hippocampus. These findings suggest potential cognitive-enhancing properties and therapeutic applications in treating cognitive dysfunction associated with psychiatric disorders (Schechter et al., 2005).

Metabolic Disorders and Obesity

Novel CB1 antagonist agents characterized by structures similar to the compound of interest have been explored for their anti-obesity activity. These studies aim to achieve the therapeutic benefits of weight reduction while minimizing adverse effects such as anxiety and depression, offering insights into the compound's potential in metabolic disorder treatments (Mastinu et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

将来の方向性

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity. Studies could also be conducted to investigate its potential biological activities and mechanisms of action .

特性

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c24-19(20(25)22-15-1-2-17-18(11-15)27-9-8-26-17)21-12-14-3-6-23(7-4-14)16-5-10-28-13-16/h1-2,11,14,16H,3-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKXLGXXFVIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。